molecular formula C5H6BrN3 B15070854 2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

Cat. No.: B15070854
M. Wt: 188.03 g/mol
InChI Key: ZUCQMBFXRQDLQW-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole (CAS 1785497-76-8) is a brominated fused heterocycle of significant interest in medicinal chemistry. With a molecular formula of C5H6BrN3 and a molecular weight of 188.03 g/mol, this compound serves as a versatile chemical building block . Its core structure is a key intermediate in the design and synthesis of innovative therapeutics. Recent research highlights the application of this scaffold in developing potent necroptosis inhibitors . Necroptosis, a form of programmed cell death, is implicated in various diseases, including inflammatory disorders, neurodegenerative conditions, and cancers . The 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole moiety is a critical structural feature in novel type III receptor-interacting protein kinase 1 (RIPK1) inhibitors . These inhibitors function by binding to the allosteric pocket of RIPK1, a key regulator of necroptotic cell death pathways, thereby exhibiting exceptional inhibitory potency and selectivity . As such, this compound provides researchers with a valuable precursor for constructing advanced lead compounds aimed at tackling necroptosis-related diseases. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

2-bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

InChI

InChI=1S/C5H6BrN3/c6-5-7-4-2-1-3-9(4)8-5/h1-3H2

InChI Key

ZUCQMBFXRQDLQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NN2C1)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies Using Brominated Electrophiles

A predominant method involves cyclocondensation reactions between 4-amino-1,2,4-triazole-3-thiol derivatives and α-bromo carbonyl compounds. For example, 3-bromoacetylpyrazole reacts with 4-amino-5-mercapto-1,2,4-triazole under basic conditions to form the pyrrolo-triazole core. Key steps include:

  • Nucleophilic substitution : The thiol group attacks the α-bromo carbonyl compound, forming a thioether intermediate.
  • Intramolecular cyclization : Base-mediated elimination generates the fused bicyclic system.
  • Bromine retention : Strategic positioning of bromine in the electrophile ensures regioselective incorporation at the 2-position.

Table 1 : Representative Cyclocondensation Conditions and Yields

Starting Material Electrophile Base Solvent Temp (°C) Yield (%)
4-Amino-5-mercapto-1,2,4-triazole 3-Bromoacetylpyrazole Triethylamine Ethanol 80 76–85
4-Amino-3-mercaptotriazole α-Bromopropenone NaH DMF 100 68–72

Miyaura Borylation-Suzuki Coupling Sequential Approach

For stereochemically complex variants, a sequential cross-coupling strategy proves effective. The method, adapted from RIPK1 inhibitor syntheses, involves:

  • Miyaura borylation : Aryl halides are converted to boronic esters using bis(pinacolato)diboron.
  • Suzuki coupling : The boronate reacts with brominated pyrrolo-triazole precursors to install aromatic substituents.
  • Bromination : Post-coupling bromination using N-bromosuccinimide (NBS) achieves final substitution.

Critical Optimization Parameters :

  • Catalyst system : Pd(dppf)Cl₂ achieves higher yields (≥90%) than Pd(PPh₃)₄.
  • Solvent effects : Mixed THF/H₂O (4:1) suppresses side reactions during Suzuki steps.

One-Pot Tandem Cyclization-Bromination

Recent advances employ tandem reactions to streamline synthesis. A 2024 protocol combines:

  • In situ generation of α-bromo intermediates : Using PBr₃ or HBr/AcOH with β-keto esters.
  • Simultaneous cyclization and bromination : Microwave irradiation (150°C, 30 min) enhances reaction efficiency.

Table 2 : Tandem Reaction Performance Metrics

Brominating Agent Cyclization Catalyst Time (min) Purity (%)
PBr₃ None (thermal) 30 92
HBr/AcOH p-TsOH 45 88

Stereochemical Control in Chiral Derivatives

For enantiomerically pure forms (e.g., (5R,7R)-isomers), asymmetric catalysis is critical:

  • Chiral auxiliaries : (S)-BINOL-phosphoric acid induces >90% ee in pyrrolidine ring formation.
  • Crystallization-induced asymmetric transformation : Diastereomeric salt resolution using L-tartaric acid.

Challenges :

  • Bromine's steric bulk complicates transition-state geometries, requiring tailored ligands.
  • Racemization risks during high-temperature steps necessitate mild conditions (≤60°C).

Green Chemistry Approaches

Solvent-free and catalytic methods address sustainability concerns:

  • Mechanochemical synthesis : Ball-milling 4-amino-triazoles with KBr and oxone achieves 65% yield without solvents.
  • Photocatalytic bromination : Visible-light-mediated C–H bromination using NaBr and TiO₂.

Table 3 : Environmental Impact Comparison

Method PMI (kg/kg) Energy (kJ/mol)
Traditional cyclocondensation 32 480
Mechanochemical 8 210

Analytical and Purification Protocols

  • Chromatography-free purification : Acid-base extraction (pH 7.4 phosphate buffer) removes unreacted brominated byproducts.
  • Crystallization solvents : Ethyl acetate/hexane (1:3) yields >99% pure crystals.
  • Spectroscopic validation :
    • ¹⁹F NMR : Confirms absence of fluorinated impurities (δ = -120 ppm).
    • HRMS : [M+H]⁺ at m/z 282.11 (C₁₁H₉BrFN₃).

Industrial-Scale Considerations

  • Cost analysis : Bromine accounts for 42% of raw material costs; recycling HBr reduces expenses by 18%.
  • Safety protocols :
    • Bromine quench systems using Na₂S₂O₃ mitigate explosion risks.
    • Closed-loop reactors prevent HBr gas release.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMSO or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized triazole derivatives .

Scientific Research Applications

2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis. This inhibition is crucial for mitigating necroptosis-related diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The biological activity and applications of 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives depend heavily on substituents and stereochemistry. Below is a comparative analysis:

Compound Substituents Molecular Formula Biological Activity Key References
2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole 2-Br C₆H₆BrN₃ Necroptosis inhibition (SAR studies ongoing)
(5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole 2-Br, 7-F, 5-Ph C₁₁H₉BrFN₃ Kinase inhibition (e.g., flizasertib as a serine/threonine kinase inhibitor)
trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole trans-2-Br, 7-F, 5-Ph C₁₁H₉BrFN₃ Undisclosed activity; structural analog of flizasertib
7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine 7-OPh, 2-NH-(azabicyclo substituent) Variable Gamma-secretase modulation (Alzheimer’s disease)
2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole 2-Br (different ring system) C₆H₇BrN₂ No reported activity; structural isomer

Functional Differences and Structure–Activity Relationships (SAR)

  • Bromine at 2-Position : The bromine atom enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
  • Fluoro and Phenyl Substitutions : Addition of 7-F and 5-Ph groups (e.g., in flizasertib) introduces steric bulk and electronic effects, shifting activity from necroptosis inhibition to kinase inhibition .
  • Phenoxy and Azabicyclo Substituents: Derivatives with phenoxy groups at the 7-position and azabicyclo moieties exhibit gamma-secretase modulation, highlighting the scaffold’s versatility in targeting different enzymes .

Biological Activity

2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic compound notable for its fused triazole and pyrrole structure. With a molecular formula of C5_5H6_6BrN3_3 and a molecular weight of approximately 188.03 g/mol, this compound has gained attention for its potential biological activities, particularly as an inhibitor of necroptosis—a form of programmed cell death implicated in various diseases, including cancer and neurodegenerative disorders .

Chemical Structure and Properties

The compound features a bromine atom at the second position of the pyrrolo ring, which influences its reactivity and biological properties. Its structure allows for nucleophilic substitution reactions, making it versatile in medicinal chemistry applications.

Necroptosis Inhibition

Research has highlighted the role of 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole and its derivatives as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis signaling pathways. The inhibition of RIPK1 is crucial for mitigating necroptosis-related inflammatory diseases and cancers.

Key Findings:

  • In Vitro Studies: Various studies have demonstrated that derivatives of this compound exhibit significant anti-necroptotic activity in both human and murine cell lines. For instance, compound 26 has shown robust efficacy against RIPK1 enzymatic activity with recovery rates exceeding 75% in cellular assays .
  • Molecular Docking Studies: These studies indicate that the compound effectively binds to the allosteric pocket of RIPK1, stabilizing its interaction and enhancing its inhibitory effects. This binding mechanism is critical for the design of more effective necroptosis inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can be influenced by structural modifications. Systematic SAR studies have identified key features that enhance its efficacy:

  • Bromination Position: The specific placement of the bromine atom contributes to the compound's unique reactivity profile.
  • Functional Group Variations: Modifications to the terminal phenyl ring and other substituents have been explored to optimize anti-necroptotic activity.
CompoundStructureKey Features
Compound 26StructurePotent RIPK1 inhibitor; robust anti-necroptotic activity
Compound 7StructureIncreased efficacy in murine cells; retains human cell activity

Case Studies

Several case studies have been documented regarding the biological applications of 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole:

  • Study on Compound 26: This study reported significant anti-necroptotic effects in both human I2.1 cells and murine Hepa1-6 cells. The compound demonstrated low oral bioavailability but high efficacy in cell recovery from necroptotic stimuli .
  • Evaluation of Derivatives: A series of derivatives were synthesized and evaluated for their biological activities. Compounds achieving over 75% recovery in cellular assays were further tested for their effects on pro-inflammatory cytokines like TNF-α and IL-6 .

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